molecular formula C18H21Cl2NO B1424564 3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride CAS No. 1219972-01-6

3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride

Cat. No. B1424564
CAS RN: 1219972-01-6
M. Wt: 338.3 g/mol
InChI Key: MSQUJSQFSDNRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It appears to have a chlorine atom and a piperidinylmethyl ether group attached to the biphenyl core .


Chemical Reactions Analysis

Ethers, such as the piperidinylmethyl ether group in this compound, are generally stable but can undergo reactions under certain conditions, such as strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Ligands and Metallacrown Ethers : Chlorodiphenylphosphine and biphenylylenephosphorochloridite are used with biphenyl compounds to yield ligands that form monomeric metallacrown ethers. These ethers show significant differences in their solution conformations and undergo cis-trans isomerization in the presence of HgCl2 (Hariharasarma, Lake, Watkins, & Gray, 1999).

  • Synthesis of Piperidin-4-ols : Dichloropentan-3-ol reacts with various anilines including chloroanilines to yield piperidin-4-ols, which can be further converted into piperidin-4-ones (Reese & Thompson, 1988).

Materials Science

  • Anion-Exchange Membrane Construction : Ether-bond-free poly(biphenyl piperidine)s are prepared to enhance the alkaline stability of anion exchange membranes (AEMs). These membranes exhibit high conductivity and stability, suggesting potential in fuel cell technology (Du, Zhang, Yuan, & Wang, 2021).

Pharmacological and Biological Studies

  • Antibacterial and Antioxidant Properties : Hydrochlorides of certain aminopropanols synthesized from α-phenyl-β-piperidino-4-substituted propiophenones show moderate antibacterial activity and high antioxidant properties in some cases (Гаспарян et al., 2011).

Polymer Science

  • Polyimide Thin Films : Studies on fluorinated polyimides using different internal linkage groups, such as the trifluoromethyl and ether groups, demonstrate their impact on optical and dielectric properties. This research is relevant for the development of materials with specific electronic and optical characteristics (Jang, Shin, Choi, Park, & Han, 2007).

Safety and Hazards

Safety and hazard information would depend on the specific properties of the compound. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in various fields, such as pharmaceuticals or materials science, depending on its properties .

properties

IUPAC Name

3-[(2-chloro-4-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO.ClH/c19-17-11-16(15-6-2-1-3-7-15)8-9-18(17)21-13-14-5-4-10-20-12-14;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQUJSQFSDNRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 6
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.